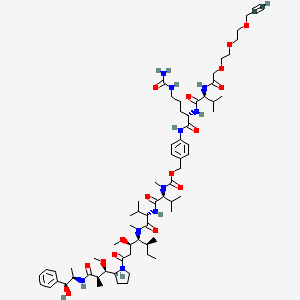
Endoxifen hydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Endoxifen hydrochloride is synthesized through the hydroxylation and demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6, which converts tamoxifen into its active metabolites, including endoxifen . The synthetic route typically involves the following steps:
Hydroxylation: Tamoxifen undergoes hydroxylation to form 4-hydroxytamoxifen.
Demethylation: 4-hydroxytamoxifen is then demethylated to produce endoxifen.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency of hydroxylation and demethylation reactions.
Purification: Employing chromatographic techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Endoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tamoxifen to endoxifen through oxidative metabolism by cytochrome P450 enzymes.
Reduction: Endoxifen can be reduced to its inactive forms under certain conditions.
Substitution: Endoxifen can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes (CYP2D6) for hydroxylation.
Reducing Agents: Chemical reductants for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products:
4-Hydroxytamoxifen: An intermediate in the synthesis of endoxifen.
Inactive Metabolites: Formed through reduction and other metabolic pathways.
Aplicaciones Científicas De Investigación
Endoxifen hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of tamoxifen and its derivatives.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. Additionally, it is being explored for the treatment of bipolar disorder.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). It functions as an antiestrogen by:
Blocking ERα Transcriptional Activity: Inhibits the transcriptional activity of ERα, thereby preventing estrogen-induced gene expression.
Promoting ERα Degradation: Targets ERα for degradation by the proteasome, reducing the levels of functional receptors in breast cancer cells.
Inhibiting Cell Proliferation: Suppresses estrogen-induced proliferation of breast cancer cells.
Comparación Con Compuestos Similares
Endoxifen hydrochloride is compared with other similar compounds, such as:
Tamoxifen: The parent compound from which endoxifen is derived.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen.
N-desmethyl-tamoxifen: A precursor in the synthesis of endoxifen.
This compound stands out due to its higher potency, unique mechanisms of action, and effectiveness in tamoxifen-resistant breast cancer patients .
Propiedades
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
| Record name | Endoxifen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Endoxifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENDOXIFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)

